Intestinal Absorption vs. Cholestanol
In a direct comparative study in rat small intestine, coprostanol (5β-cholestan-3β-ol) was found to be nonabsorbable due to limited uptake and esterification, whereas cholestanol (5α-cholestan-3β-ol) was absorbed at half the efficiency of cholesterol [1].
| Evidence Dimension | Intestinal absorption efficiency |
|---|---|
| Target Compound Data | Nonabsorbable (uptake and esterification significantly lower than cholestanol) |
| Comparator Or Baseline | Cholestanol: absorbed at ~50% efficiency of cholesterol; Cholesterol: baseline reference |
| Quantified Difference | Qualitatively different: coprostanol is essentially unabsorbed; cholestanol is partially absorbed. |
| Conditions | In vivo feeding study and in vitro everted sacs of rat small intestine [1] |
Why This Matters
For studies on cholesterol metabolism or gut microbiome interventions, the nonabsorbable nature of coprostanol makes it a critical endpoint marker, whereas cholestanol cannot serve this function due to its measurable absorption.
- [1] Bhattacharyya AK. Differences in uptake and esterification of saturated analogues of cholesterol by rat small intestine. Am J Physiol. 1986;251(4 Pt 1):G495-500. View Source
